3-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide
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Overview
Description
3-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide is an organic compound that features a complex structure combining a benzenesulfonyl group, a cyano group, and a cyclopenta[b]thiophene moiety
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of physiological effects .
Biochemical Pathways
Thiophene derivatives have been reported to affect a variety of biological and physiological functions .
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide typically involves multiple steps:
Formation of the Cyclopenta[b]thiophene Core: The cyclopenta[b]thiophene core can be synthesized through a series of cyclization reactions starting from readily available precursors such as thiophene derivatives.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using reagents like sodium cyanide or potassium cyanide.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group is typically introduced through sulfonylation reactions using reagents such as benzenesulfonyl chloride in the presence of a base like pyridine.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amidation reactions, often using amine precursors and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium cyanide or potassium cyanide for nucleophilic substitution; benzenesulfonyl chloride for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide has several scientific research applications:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including organic semiconductors and conductive polymers.
Medicinal Chemistry: It may serve as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies investigating the biological activity of sulfonyl and cyano-containing compounds.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
3-(benzenesulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide: Similar structure with a butanamide moiety instead of propanamide.
3-(benzenesulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)ethanamide: Similar structure with an ethanamide moiety instead of propanamide.
Uniqueness
The uniqueness of 3-(benzenesulfonyl)-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly valuable for applications requiring precise control over molecular interactions and reactivity.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c18-11-14-13-7-4-8-15(13)23-17(14)19-16(20)9-10-24(21,22)12-5-2-1-3-6-12/h1-3,5-6H,4,7-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTZHASAHBNKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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